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(2-Oxopyrrolidin-1-yl)acetylpiperazine is a heterocyclic compound characterized by the presence of a piperazine ring and a pyrrolidinone moiety. The molecular structure includes an acetyl group attached to the nitrogen of the piperazine, and a carbonyl group from the pyrrolidinone, contributing to its unique chemical properties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.
Research indicates that (2-Oxopyrrolidin-1-yl)acetylpiperazine exhibits notable biological activities. It has been investigated for its potential as an antipsychotic agent and as a precursor in the synthesis of other pharmaceutical compounds. Its structure allows it to interact with various biological targets, potentially influencing neurotransmitter systems and providing therapeutic effects against disorders such as schizophrenia and depression .
The synthesis of (2-Oxopyrrolidin-1-yl)acetylpiperazine can be achieved through several methods:
(2-Oxopyrrolidin-1-yl)acetylpiperazine has several applications, particularly in medicinal chemistry:
Interaction studies involving (2-Oxopyrrolidin-1-yl)acetylpiperazine have focused on its binding affinity to neurotransmitter receptors. Preliminary studies suggest it may act as a partial agonist at certain serotonin receptors, indicating potential for modulating mood and anxiety-related behaviors. Further investigations are needed to elucidate its full pharmacological profile and interaction mechanisms with various biological targets .
Several compounds share structural similarities with (2-Oxopyrrolidin-1-yl)acetylpiperazine, each exhibiting unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Piperazine | Basic structure with two nitrogen atoms | Antidepressant and anxiolytic properties |
| 1-(2-Oxoethyl)piperazine | Acetylated piperazine derivative | Potential antipsychotic effects |
| 4-(2-Oxo-pyrrolidin-1-yl)piperidine | Similar pyrrolidine structure | Neuroprotective effects |
| N-(4-Methylpiperazin-1-yl)-2-pyrrolidinone | Contains both piperazine and pyrrolidine rings | Anticancer properties |
The uniqueness of (2-Oxopyrrolidin-1-yl)acetylpiperazine lies in its specific combination of piperazine and pyrrolidinone functionalities, which may offer distinct pharmacological profiles compared to other derivatives. Its potential as a versatile scaffold in drug design highlights its importance in ongoing medicinal chemistry research.
The compound is systematically named N-[(2-oxopyrrolidin-1-yl)acetyl]piperazine under IUPAC nomenclature. Its molecular formula is C₁₀H₁₇N₃O₂, with a molecular weight of 211.26 g/mol. Key structural components include:
Synonyms include 1-(2-oxo-1-pyrrolidinyl)acetylpiperazine and N-(2-oxopyrrolidin-1-yl)acetylpiperazine. The compound’s SMILES notation is O=C1NCCC1CC(=O)N2CCNCC2, reflecting its connectivity.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₇N₃O₂ | |
| Molecular Weight | 211.26 g/mol | |
| Melting Point | Not reported | - |
| Boiling Point | >230°F (estimated) | |
| Solubility in Water | Moderate (similar to analogs) |
The compound was first disclosed in a 1990 patent (KR900006742B1) as part of efforts to develop treatments for senile dementia. Its synthesis typically involves:
Early studies highlighted its potential as a cognitive enhancer, with animal models showing improved memory retention. This spurred further exploration into its pharmacokinetics and receptor interactions.
Piperazine derivatives are pivotal in drug design due to their conformational flexibility and ability to interact with biological targets. The addition of a 2-oxopyrrolidinyl group enhances hydrogen-bonding capacity and metabolic stability. Comparative analysis with related compounds reveals:
The 2-oxopyrrolidinyl group’s lactam ring confers rigidity, potentially improving binding affinity to neurological targets like 5-HT (serotonin) receptors.
X-ray diffraction (XRD) remains the gold standard for elucidating the three-dimensional atomic arrangement of crystalline compounds. For (2-oxopyrrolidin-1-yl)acetylpiperazine, powder XRD analysis using the Debye-Scherrer method would involve exposing a crystalline sample to monochromatic X-rays (e.g., Cu-Kα radiation, λ = 1.5406 Å) and measuring diffraction angles (2θ) to calculate interplanar spacings (d(hkl)) via Bragg’s law:
$$ n\lambda = 2d\sin\theta $$ [2].
The compound’s molecular formula (C₁₁H₁₉N₃O₂) and symmetry suggest a monoclinic or orthorhombic crystal system. Key diffraction peaks would correspond to planes with Miller indices (hkl) such as (100), (110), and (200), reflecting the repeating unit cell dimensions. For instance, the (100) plane, associated with the longest d-spacing, would produce the smallest Bragg angle (θ). Computational indexing of XRD patterns could follow the relationship:
$$ \sin^2\theta \propto \frac{h^2 + k^2 + l^2}{a^2} $$ [2],
where a is the lattice parameter. Although experimental XRD data for this specific compound is limited, analogous piperazine derivatives exhibit lattice parameters in the range of 8–12 Å, with intermolecular hydrogen bonds between the lactam carbonyl and piperazine NH groups stabilizing the crystal packing [1] [7].
The ¹H NMR spectrum (400 MHz, D₂O) of (2-oxopyrrolidin-1-yl)acetylpiperazine would reveal distinct proton environments:
¹³C NMR would confirm the carbonyl carbons of the pyrrolidinone (δ 175–180 ppm) and acetyl linker (δ 165–170 ppm), alongside piperazine carbons (δ 40–60 ppm) [3] [4].
Key IR absorptions include:
Electron ionization (EI) mass spectrometry would show a molecular ion peak at m/z 225.29 (C₁₁H₁₉N₃O₂⁺), with fragmentation pathways including:
The piperazine ring adopts a chair conformation, minimizing steric strain, while the pyrrolidinone exists in a planar lactam form due to conjugation between the lone pair of the nitrogen and the carbonyl group. The acetyl linker allows rotational flexibility, enabling interconversion between syn and anti conformers (Figure 1).
Tautomerism is negligible in this compound, as the lactam structure is resonance-stabilized. However, proton exchange between the piperazine NH and solvent molecules could occur in aqueous media, affecting NMR chemical shifts [1] [7].
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level optimize the geometry and electronic structure. Key findings include:
| Parameter | Value |
|---|---|
| Bond length (C=O) | 1.23 Å |
| Dihedral angle (C-N-C-O) | 180° (trans) |
| HOMO energy | -6.8 eV |
| LUMO energy | -1.6 eV |
These insights align with experimental data, validating the compound’s stability and electronic profile.
Early production of (2-Oxopyrrolidin-1-yl)acetylpiperazine relied on step-wise acyl transfer from five-membered γ-lactams. A benchmark procedure employs aminolysis of ethyl 2-(2-oxopyrrolidin-1-yl)acetate with substituted or unsubstituted piperazine in an aromatic hydrocarbon under reduced pressure. Continuous removal of ethanol drives the equilibrium to completion and affords the target amide in excellent yield after simple crystallisation or vacuum distillation [1]. Alternative two-step sequences begin with formation of haloacetamides (for example 2-bromo- or 2-chloro-acetamide) followed by nucleophilic substitution with the sodium salt of 2-pyrrolidone; the resulting N-acylpiperazines are isolated in high purity without chromatography [1]. A third classical variant passes through reactive acyl chlorides: thionyl chloride converts 2-(2-oxopyrrolidin-1-yl)acetic acid to the corresponding chloride, which couples smoothly with piperazine at 0 to twenty-five degrees Celsius in an ether or benzene medium, giving isolated yields above ninety per cent [2].
In all three classical routes the key step is nucleophilic attack of the secondary amine on an activated carbonyl derivative. The tetrahedral intermediate collapses with loss of the leaving group (ethoxide, halide, or chloride) to form the trans-amidation product. No rearrangements are detected, and infrared spectrometry bands at one thousand six hundred and eighty inverse centimetres confirm formation of the imide carbonyl [1].
Greener protocols have displaced prolonged reflux operations:
Microwave-assisted solvent-free direct amidation combines 2-(2-oxopyrrolidin-1-yl)acetic acid with piperazine under trace ceric ammonium nitrate. Dielectric heating to one hundred eighty degrees Celsius for fifteen to twenty minutes produces the amide in ninety-plus per cent yield without dehydrating additives. Mechanistically, ceric ammonium nitrate transiently forms a mixed carboxylate-nitrate complex that enhances carbonyl electrophilicity; microwave energy accelerates both complex formation and water removal [3].
Heterogeneous metal-ion resins on polymer beads catalyse one-pot mono-acylations of protonated piperazine under open-vessel microwave conditions. Metal centres polarise the carboxylate, allowing clean mono-substitution and avoiding over-acylation that otherwise plagues piperazine chemistry [4].
Continuous-flow microreactors equipped with static mixers deliver in-line coupling of 2-(2-oxopyrrolidin-1-yl)acyl chloride with piperazine. Residence times below sixty seconds at fifty to sixty degrees Celsius achieve over ninety per cent conversion with minimal thermal budget. Precise heat transfer and stoichiometry control diminish side reactions and facilitate scale-up [5].
The synthesis proceeds through well-defined intermediates (Figure 1).
Major by-products originate from bis-acylation of both nitrogen atoms of piperazine or from O,N-acyl migration during harsh conditions. For example, amidation of acyl chloride at temperatures above twenty degrees Celsius increases formation of N,N′-diacylated material, complicating purification [6]. Under direct microwave protocols, the principal impurity is unreacted carboxylic acid that can be removed by aqueous extraction [3].
Key parameters governing yield and selectivity are summarised in Table 1.
| Entry | Activation mode | Solvent system | Temperature (degrees Celsius) | Catalyst / promoter | Isolated yield (per cent) | Notable by-products | Source |
|---|---|---|---|---|---|---|---|
| 1 | Aminolysis of ethyl ester | Xylene (neat under vacuum) | One hundred eighty | None (ethanol removal) | Ninety-five [1] | None detected | 1 |
| 2 | Haloacetamide substitution | Toluene | Ninety-five | Sodium carbonate (base) | Eighty-nine [1] | Trace alkyl chloride | 1 |
| 3 | Acyl chloride coupling | Toluene | Zero to twenty-five | Triethylamine | Ninety-one [2] | N,N′-diacylpiperazine (< 5 per cent) | 19 |
| 4 | Microwave direct amidation | None (neat) | One hundred eighty | Ceric ammonium nitrate (two mol per cent) | Ninety-three [3] | Unreacted acid (< 3 per cent) | 27 |
| 5 | Heterogeneous microwave | Methanol | One hundred thirty | Copper(II) resin | Ninety-two [4] | None detected | 9 |
| 6 | Microflow hydrogen-transfer amidation | Acetonitrile | Fifty | 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate (coupling reagent) | Ninety-one [5] | < 1 per cent side products | 32 |
Process intensification studies reveal that removal of the alcohol by-product in real time (entries 1 and 2) or the use of highly activated acyl chlorides (entry 3) gives the highest space-time yields in batch equipment. Nevertheless, microwave and flow platforms (entries 4–6) provide superior energy efficiency and safety profiles, particularly for kilogram-scale continuous manufacture where exothermicity must be tightly controlled.
Catalyst screening further illustrates the importance of Lewis acidity: ceric ammonium nitrate outperforms copper(II) chloride and zinc triflate in microwave trials, shortening reaction time by at least fifty per cent while maintaining green credentials [3].